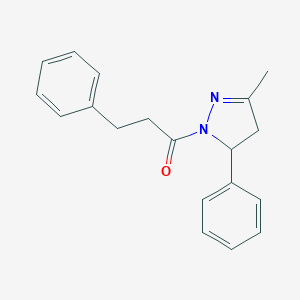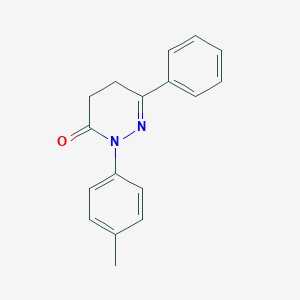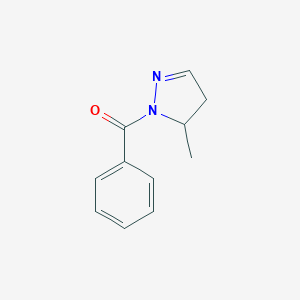![molecular formula C24H24FNO6S B257842 N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B257842.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(4-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(4-methoxyphenoxy)acetamide, commonly known as Compound A, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of thieno[3,2-d]pyrimidine derivatives and has been shown to have potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of Compound A involves the inhibition of several enzymes and signaling pathways, including the JAK/STAT pathway, NF-κB pathway, and COX-2 enzyme. This leads to the suppression of inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects
Compound A has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and anti-tumor properties. It has also been shown to modulate the immune system, leading to the suppression of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Compound A has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate cell membranes. However, its low solubility and stability can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on Compound A, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level.
Synthesemethoden
The synthesis of Compound A involves several steps, starting with the reaction of 3-amino-4-methoxybenzoic acid with 2-chloro-4-fluorobenzaldehyde to form the intermediate product. This intermediate is then reacted with 2-furylboronic acid and tetrahydrothiophene-3,3-dioxide to form Compound A.
Wissenschaftliche Forschungsanwendungen
Compound A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the pathogenesis of these diseases.
Eigenschaften
Produktname |
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(4-methoxyphenoxy)acetamide |
|---|---|
Molekularformel |
C24H24FNO6S |
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C24H24FNO6S/c1-30-20-6-8-21(9-7-20)31-15-24(27)26(19-12-13-33(28,29)16-19)14-22-10-11-23(32-22)17-2-4-18(25)5-3-17/h2-11,19H,12-16H2,1H3 |
InChI-Schlüssel |
BQKRNSRTMQMEBI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B257764.png)





![5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)

![Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257828.png)